molecular formula C7H12N2Si B070635 4-(Trimethylsilyl)pyrimidine CAS No. 164738-48-1

4-(Trimethylsilyl)pyrimidine

Cat. No.: B070635
CAS No.: 164738-48-1
M. Wt: 152.27 g/mol
InChI Key: NWKLWHSWEVUZJO-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a trimethylsilyl group at the fourth position Pyrimidines are known for their presence in nucleic acids, and the trimethylsilyl group is a common protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylsilyl)pyrimidine typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents. One common method is the reaction of pyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Trimethylsilyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyrimidine ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like halides and nucleophiles are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

4-(Trimethylsilyl)pyrimidine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the study of nucleic acid analogs and their interactions with biological molecules.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)pyrimidine involves its interaction with various molecular targets. The trimethylsilyl group can be removed under specific conditions, revealing reactive sites on the pyrimidine ring. These reactive sites can then interact with other molecules, leading to the formation of new compounds. The pathways involved include nucleophilic substitution and coupling reactions, which are facilitated by the presence of the trimethylsilyl group.

Comparison with Similar Compounds

    4-(Trimethylsilyl)imidazole: Another heterocyclic compound with a trimethylsilyl group, but with an imidazole ring instead of a pyrimidine ring.

    4-(Trimethylsilyl)pyrazole: Similar structure but with a pyrazole ring.

    4-(Trimethylsilyl)pyridine: Contains a pyridine ring with a trimethylsilyl group at the fourth position.

Uniqueness: 4-(Trimethylsilyl)pyrimidine is unique due to its specific reactivity and the presence of the pyrimidine ring, which is a key component of nucleic acids

Properties

IUPAC Name

trimethyl(pyrimidin-4-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-5-8-6-9-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKLWHSWEVUZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438467
Record name 4-(TRIMETHYLSILYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164738-48-1
Record name 4-(TRIMETHYLSILYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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